molecular formula C17H20ClN3O2 B4580866 4-(5-chloro-2-methylphenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide

4-(5-chloro-2-methylphenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide

Cat. No. B4580866
M. Wt: 333.8 g/mol
InChI Key: XBNPWTFGYAKPGG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine derivatives involves multiple steps, including the reaction of piperazine with corresponding alkoxyphenyl isothiocyanates in ethereal solution to obtain 1-methyl-4-(alkoxyphenyl thiocarbamyl) piperazines. Additionally, the reaction of 1-methyl piperazine with dibasic acid chlorides in benzene solution yields alkylene di-acyl-di-(1-methyl piperazides). The hydrochlorides are then formed by passing hydrogen chloride into dried ethereal or acetone solutions of the corresponding bases (Tung, 1957).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods such as NMR, IR, and mass spectrometry, which help elucidate the structural features of synthesized compounds. For instance, X-ray diffraction studies provide insights into the crystallographic structure, revealing intermolecular interactions and the spatial arrangement of atoms within the molecule (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives can be diverse, including condensation reactions, nucleophilic substitutions, and reactions with various reagents to introduce or modify functional groups. The chemical properties of these compounds are influenced by the nature of substituents attached to the piperazine ring, which can affect their reactivity and interaction with biological targets (Jia et al., 2004).

Scientific Research Applications

Piperazine Derivatives in Medicinal Chemistry

Piperazine, a six-membered nitrogen-containing heterocyclic ring, plays a pivotal role in the development of pharmaceutical drugs. It is integral to a multitude of drugs across various therapeutic categories, including antipsychotics, antidepressants, anticancer, antiviral, and anti-inflammatory agents. The modification of the piperazine nucleus can significantly impact the medicinal properties of the resultant molecules, highlighting the scaffold's flexibility in drug design. This adaptability underscores the potential of piperazine derivatives, including compounds like 4-(5-chloro-2-methylphenyl)-N-(2-furylmethyl)-1-piperazinecarboxamide, in the discovery of novel therapeutic agents (Rathi et al., 2016).

Anti-mycobacterial Applications

A significant area of application for piperazine derivatives is in the treatment of tuberculosis (TB), caused by Mycobacterium tuberculosis. Piperazine-based compounds have shown promise in combating TB, including drug-resistant strains. The structural versatility of piperazine allows for the creation of potent anti-TB molecules with improved safety, selectivity, and cost-effectiveness. This research avenue is crucial for addressing the gaps in current TB treatment and combating the rise of multidrug-resistant and extremely drug-resistant TB strains (Girase et al., 2020).

properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-13-4-5-14(18)11-16(13)20-6-8-21(9-7-20)17(22)19-12-15-3-2-10-23-15/h2-5,10-11H,6-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBNPWTFGYAKPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)piperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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